molecular formula C15H20O3S B14477984 4,4-Dimethyl-2-oxo-3-(phenylsulfanyl)pentyl acetate CAS No. 65302-94-5

4,4-Dimethyl-2-oxo-3-(phenylsulfanyl)pentyl acetate

Cat. No.: B14477984
CAS No.: 65302-94-5
M. Wt: 280.4 g/mol
InChI Key: IOYPTRYQWAZAIY-UHFFFAOYSA-N
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Description

4,4-Dimethyl-2-oxo-3-(phenylsulfanyl)pentyl acetate is an organic compound with the molecular formula C15H20O3S It is characterized by the presence of a phenylsulfanyl group and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-2-oxo-3-(phenylsulfanyl)pentyl acetate typically involves multiple steps. One common method includes the reaction of 4,4-dimethyl-2-oxopentanoic acid with phenylthiol in the presence of a suitable catalyst to form the intermediate 4,4-dimethyl-2-oxo-3-(phenylsulfanyl)pentanoic acid. This intermediate is then esterified with acetic anhydride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final compound.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-2-oxo-3-(phenylsulfanyl)pentyl acetate can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to replace the acetate group.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

4,4-Dimethyl-2-oxo-3-(phenylsulfanyl)pentyl acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-2-oxo-3-(phenylsulfanyl)pentyl acetate involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The acetate ester can undergo hydrolysis to release acetic acid, which may further interact with biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4,4-Dimethyl-2-oxo-3-(phenylsulfanyl)butyl acetate
  • 4,4-Dimethyl-2-oxo-3-(phenylsulfanyl)hexyl acetate

Uniqueness

4,4-Dimethyl-2-oxo-3-(phenylsulfanyl)pentyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial contexts.

Properties

CAS No.

65302-94-5

Molecular Formula

C15H20O3S

Molecular Weight

280.4 g/mol

IUPAC Name

(4,4-dimethyl-2-oxo-3-phenylsulfanylpentyl) acetate

InChI

InChI=1S/C15H20O3S/c1-11(16)18-10-13(17)14(15(2,3)4)19-12-8-6-5-7-9-12/h5-9,14H,10H2,1-4H3

InChI Key

IOYPTRYQWAZAIY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC(=O)C(C(C)(C)C)SC1=CC=CC=C1

Origin of Product

United States

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